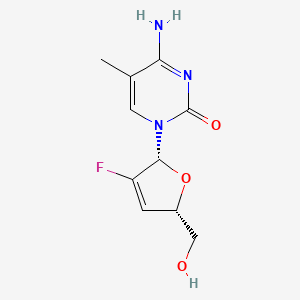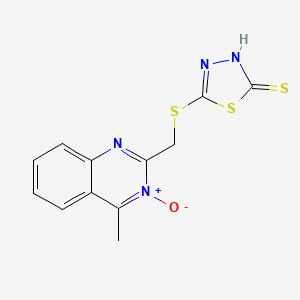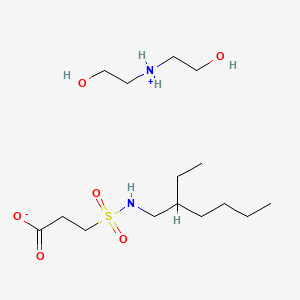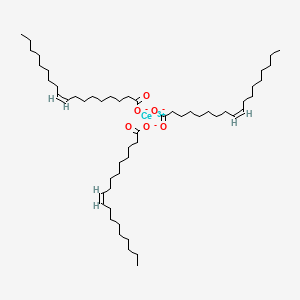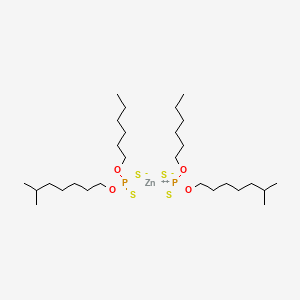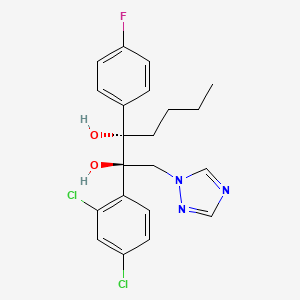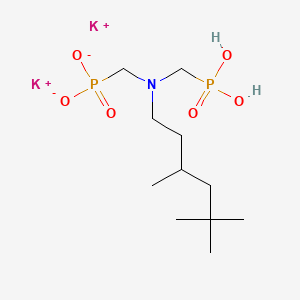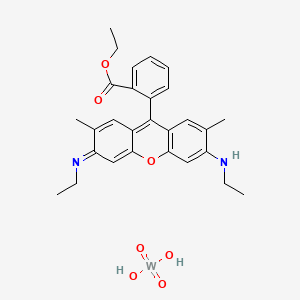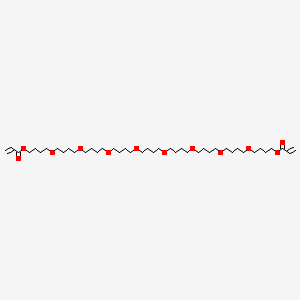
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a benzodioxole ring, a methanol group, and a dimethylaminoethoxy side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of 1,3-Benzodioxole-5-methanol, which is then reacted with 2-(dimethylamino)ethanol under specific conditions to introduce the dimethylaminoethoxy group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological receptors, leading to various physiological effects. The benzodioxole ring can also participate in electron transfer reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzodioxole-5-ethanol, alpha-methyl-
- 1,3-Benzodioxole-5-methanol, formate
- 1,3-Benzodioxole-5-methanol, alpha-methyl-6-nitro-
Uniqueness
1,3-Benzodioxole-5-methanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is unique due to its specific combination of functional groups. The presence of the dimethylaminoethoxy group distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propiedades
Número CAS |
131961-58-5 |
|---|---|
Fórmula molecular |
C13H20ClNO4 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14(2)5-6-16-8-11(15)10-3-4-12-13(7-10)18-9-17-12;/h3-4,7,11,15H,5-6,8-9H2,1-2H3;1H |
Clave InChI |
KSUKDMGFOLKDJX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOCC(C1=CC2=C(C=C1)OCO2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


